L-alpha-Methylleucine hy

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of L-alpha-Methylleucine hy involves a continuous two-step sequence of rapid reactions. The first step is Pd0-mediated 11C-methylation, followed by microfluidic hydrogenation . This method has been shown to be efficient, with a decay-corrected radiochemical yield of 15-38% based on [11C]CH3I, and both radiochemical and chemical purity of 95-99% . The Pd impurities in the injectable solution meet international criteria for human use .

Analyse Des Réactions Chimiques

L-alpha-Methylleucine hy undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Pd0 for methylation and hydrogenation . The major products formed from these reactions are typically radiolabeled compounds, which are useful in positron emission tomography (PET) imaging .

Applications De Recherche Scientifique

L-alpha-Methylleucine hy has significant applications in scientific research, particularly in the field of tumor imaging. It has been investigated as a potential PET probe for visualizing tumors due to its high accumulation in tumor tissue . Additionally, it is used in studies related to the regulation of protein synthesis and degradation, as it is a branched-chain amino acid .

Mécanisme D'action

The mechanism of action of L-alpha-Methylleucine hy involves its interaction with branched-chain amino acid aminotransferase . This enzyme plays a crucial role in the metabolism of branched-chain amino acids, which are essential for protein synthesis and energy production . The compound’s effects are mediated through its influence on this enzyme, leading to changes in protein synthesis and degradation rates .

Comparaison Avec Des Composés Similaires

L-alpha-Methylleucine hy is similar to other branched-chain amino acids such as leucine, isoleucine, and valine . its unique structure, which includes a methyl group on the alpha carbon, distinguishes it from these other compounds . This structural difference contributes to its unique properties and applications, particularly in the field of tumor imaging .

Similar Compounds:- Leucine

- Isoleucine

- Valine

This compound stands out due to its specific use in PET imaging and its high accumulation in tumor tissues, making it a valuable tool in cancer research .

Activité Biologique

L-alpha-Methylleucine hy is a branched-chain amino acid derivative with significant biological activity, particularly in metabolic processes. This compound has garnered attention due to its potential therapeutic applications and its role in various biological systems.

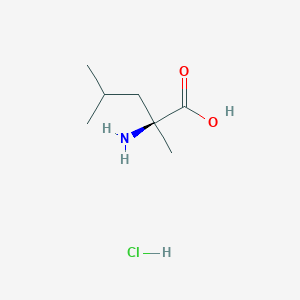

Chemical Structure and Properties

This compound, with the chemical formula C7H16ClNO2, is a derivative of leucine. It features a methyl group attached to the alpha carbon, which influences its interaction with biological systems. The compound exists in various forms, but its hydrochloride form is commonly studied for its solubility and bioavailability.

Biological Functions

1. Metabolic Role:

this compound plays a crucial role in protein synthesis and metabolism. It is involved in the regulation of metabolic pathways that govern energy homeostasis and lipid metabolism. Research indicates that leucine supplementation, including its derivatives like this compound, can modulate mitochondrial biogenesis and fatty acid oxidation (FAO) in adipocytes and muscle cells .

2. Neurotransmitter Function:

Studies have shown that amino acids, including this compound, can act as neurotransmitters or neuromodulators. They may influence neurotransmitter release and receptor activity, particularly in the central nervous system, where they can affect mood and cognitive functions .

Research Findings

Recent studies have highlighted the biological activities of this compound:

- Case Study on Obesity: A study involving dietary supplementation with leucine derivatives showed significant improvements in insulin sensitivity and reductions in adiposity in obese mice models. The combination of this compound with other compounds like resveratrol enhanced metabolic outcomes by activating the SIRT1 pathway .

- Cancer Research: The compound has been investigated for its potential use in cancer therapy due to its ability to influence tumor metabolism. In xenograft models, it was found that this compound could enhance the uptake of radiolabeled amino acids, suggesting a role in tumor imaging and treatment strategies .

Data Table: Biological Activities of this compound

Propriétés

IUPAC Name |

(2S)-2-amino-2,4-dimethylpentanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-5(2)4-7(3,8)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZESCTDHOWCQMPQ-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@](C)(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.